molecular formula C9H9ClF3N5 B1473285 ({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride CAS No. 1426290-69-8

({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

Cat. No. B1473285
CAS RN: 1426290-69-8
M. Wt: 279.65 g/mol
InChI Key: XEGORBXGQNWZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is related to 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), an entactogenic drug that selectively promotes the release of serotonin . It’s also structurally similar to fluoxetine, an antidepressant drug .


Chemical Reactions Analysis

The thermal behavior of related compounds like fluoxetine hydrochloride has been investigated using thermoanalytical techniques . After melting, fluoxetine decomposes, releasing 4-trifluoromethylphenol, methylamine .

Scientific Research Applications

TFMAH is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. It has been used in studies of the metabolism of drugs, as well as the development of novel therapeutic agents. Additionally, it has been used to study the effects of environmental contaminants on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using TFMAH in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to inhibit protein-protein interactions, which can be used to study the effects of drugs on the body. The main limitation of using TFMAH in laboratory experiments is its potential to cause cell toxicity, which can lead to cell death.

Future Directions

The future directions for TFMAH include further research into its potential to inhibit cytochrome P450 enzymes and protein-protein interactions, as well as its ability to affect biochemical and physiological processes. Additionally, further research into its potential to cause cell toxicity and its effects on the environment would be beneficial. Additionally, further research into its potential to be used as a therapeutic agent would be beneficial. Finally, research into its potential to be used in drug discovery and development would be beneficial.

Safety and Hazards

Safety data for related compounds suggests avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended .

properties

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5.ClH/c10-9(11,12)6-2-1-3-7(4-6)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGORBXGQNWZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
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({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

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